N-(4-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(4-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16FN3O2S and its molecular weight is 405.45. The purity is usually 95%.
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Scientific Research Applications
Computational and Pharmacological Potential
The computational and pharmacological potential of related heterocyclic derivatives, including N-(4-fluorophenyl)-2-((4-(naphthalen-1-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide, has been explored. These compounds demonstrate potential in targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). Studies show their effectiveness in tumor inhibition, free radical scavenging, and possessing analgesic and anti-inflammatory properties (Faheem, 2018).
Anti-HIV Activity
Research on this compound and similar compounds has shown significant promise in inhibiting HIV-1 and HIV-2 replication in MT-4 cells. This suggests their potential as leads in antiviral agent development (Hamad et al., 2010).
Synthesis and Structural Analysis
The synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl]acetamide derivatives, related to this compound, has been reported. These compounds have been structurally characterized, indicating their potential for further pharmacological evaluation (Yang Jing, 2010).
Anti-Inflammatory Activity
Research on derivatives of this compound has shown significant anti-inflammatory activity, suggesting their application in treating inflammatory conditions (Sunder & Maleraju, 2013).
Optoelectronic Applications
Novel heterocyclic compounds, including derivatives of this compound, have been synthesized and characterized for their potential in optoelectronic applications. Their blue and green emissive properties are particularly promising for use in optical materials (Ramkumar & Kannan, 2015).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-naphthalen-1-yl-3-oxopyrazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3O2S/c23-16-8-10-17(11-9-16)25-20(27)14-29-21-22(28)26(13-12-24-21)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJIFGDSVSKBFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CN=C(C3=O)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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